Methyl 3-ethynyl-4-fluorobenzoate
Overview
Description
“Methyl 3-ethynyl-4-fluorobenzoate” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its close relative, “Methyl 4-fluorobenzoate”, is a colorless liquid2 and can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety32.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Methyl 3-ethynyl-4-fluorobenzoate”. However, “Methyl 4-fluorobenzoate” can be used in the synthesis of trisubstituted imidazole derivatives3.Molecular Structure Analysis
The molecular structure of “Methyl 3-ethynyl-4-fluorobenzoate” is not readily available. However, the molecular formula for a similar compound, “Methyl 4-fluorobenzoate”, is FC6H4CO2CH33.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Methyl 3-ethynyl-4-fluorobenzoate”. However, “Methyl 4-fluorobenzoate” can be used in the synthesis of trisubstituted imidazole derivatives3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-ethynyl-4-fluorobenzoate” are not readily available. However, “Methyl 4-fluorobenzoate” is a colorless liquid2.Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- Hydrazones derived from 4-fluorobenzoic acid hydrazide have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The 4-fluorobenzoic acid derivatives, including the [(2,6-dichlorophenyl) methylene]hydrazide, exhibited the highest inhibitory activity of all compounds studied (Koçyiğit-Kaymakçıoğlu et al., 2009).
Fluorescent Sensor Application
- A fluorogenic chemosensor based on methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate was synthesized, demonstrating high selectivity and sensitivity towards Al3+ ions, even in the presence of other metal ions. This sensor could be used for bio-imaging fluorescent probe applications to detect Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).
Synthesis and Characterization
- Methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid as raw material. An optimal synthesis route was determined, and the product's structure was confirmed through various spectral data and elemental analysis (Yin Jian-zhong, 2010).
Anaerobic Transformation Studies
- Isomeric fluorophenols were used as phenol analogs to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. The carboxyl group was introduced para to the phenolic hydroxyl group, indicating a specific transformation pathway (Genthner et al., 1989).
Electrochemical Studies
- The electrochemical reduction of methylfluorobenzoates was analyzed using convolution potential sweep voltammetry. This study provided insights into the C–F bond cleavages and electro-dimerization in these compounds (Muthukrishnan & Sangaranarayanan, 2010).
Biodegradation Analysis
- A bacterium capable of degrading 3-fluorobenzoate was identified as a strain of the genus Sphingomonas. Fluorine nuclear magnetic resonance spectroscopy (19F NMR) was used to analyze the culture supernatant, revealing the disappearance of 3-fluorobenzoate and the appearance of fluoride ion and other fluorinated compounds (Boersma et al., 2004).
Safety And Hazards
There is no specific safety and hazard information available for “Methyl 3-ethynyl-4-fluorobenzoate”. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
There is no specific information available on the future directions of “Methyl 3-ethynyl-4-fluorobenzoate”. However, the use of similar compounds in the synthesis of various derivatives suggests potential applications in chemical synthesis3.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and consultation with a chemical expert is recommended.
properties
IUPAC Name |
methyl 3-ethynyl-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNKQNYNVRQPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethynyl-4-fluorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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